4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione
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Overview
Description
4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione is an organic compound with the molecular formula C12H12O5 It is characterized by a furanone ring substituted with a 3,4-dimethoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione typically involves the condensation of 3,4-dimethoxybenzaldehyde with dihydrofuran-2,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the benzylidene linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione is not fully understood.
Properties
Molecular Formula |
C13H12O5 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]oxolane-2,3-dione |
InChI |
InChI=1S/C13H12O5/c1-16-10-4-3-8(6-11(10)17-2)5-9-7-18-13(15)12(9)14/h3-6H,7H2,1-2H3/b9-5- |
InChI Key |
ZDESDODYHMUGKZ-UITAMQMPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/COC(=O)C2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2COC(=O)C2=O)OC |
Origin of Product |
United States |
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